molecular formula C7H7ClN2O3 B1337625 Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate CAS No. 61404-41-9

Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate

Cat. No. B1337625
CAS RN: 61404-41-9
M. Wt: 202.59 g/mol
InChI Key: WTBUDFWPROPPOW-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is a compound that is related to various pyridine derivatives, which are of interest due to their potential applications in pharmaceuticals and materials science. The papers provided discuss the synthesis and characterization of several related compounds, which can offer insights into the properties and reactivity of ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate.

Synthesis Analysis

The synthesis of related pyridine and pyridazine derivatives often involves multi-step reactions with specific reagents to introduce various functional groups. For instance, ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives were obtained from 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate . Similarly, ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates were synthesized and further reacted with ammonia and primary amines to yield different pyridine derivatives . These methods demonstrate the versatility of pyridine chemistry and the potential routes that could be applied to synthesize ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by spectroscopic methods such as NMR, HRMS, and FTIR . These techniques provide detailed information about the electronic environment of the atoms within the molecule, the molecular geometry, and the presence of specific functional groups. The structure elucidation of these compounds is crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

Pyridine derivatives are known to undergo various chemical reactions, which allow for the modification of the molecule and the introduction of new functional groups. For example, the reaction of ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates with 4-aminopyridine yields ethyl 6-alkyl(aryl)-2-methyl-4-(4-pyridylaminomethyl)pyridine-3-carboxylates . These reactions are important for the diversification of the pyridine core and could be relevant for the synthesis of ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and reactivity. The solubility, melting point, and stability of these compounds can also vary significantly depending on their substitution pattern. These properties are essential for the practical application of these compounds in different fields, such as medicinal chemistry and materials science.

Scientific Research Applications

Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is a chemical compound with the molecular formula C7H7ClN2O3 . It’s a solid substance stored at room temperature under an inert atmosphere .

The compound is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and many drug discovery programs utilize a pyridazine as a core scaffold .

Pyridazine and its derivatives, including Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and many drug discovery programs utilize a pyridazine as a core scaffold .

Pyridazine and its derivatives, including Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and many drug discovery programs utilize a pyridazine as a core scaffold .

Pyridazine and its derivatives, including Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Safety And Hazards

The compound has been classified with the signal word “Warning” and it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 3-chloro-6-oxo-1H-pyridazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-2-13-7(12)4-3-5(8)9-10-6(4)11/h3H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBUDFWPROPPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10491708
Record name Ethyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate

CAS RN

61404-41-9
Record name Ethyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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